

Application Note: Quantification of Atosiban in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Atosiban (Standard)

Cat. No.: B8057868

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Abstract

This application note presents a detailed protocol for the quantification of Atosiban in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The procedure involves solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Atosiban.

Introduction

Atosiban is a synthetic peptide that acts as a competitive antagonist of the oxytocin receptor.^[1] It is used as a tocolytic agent to delay imminent preterm labor in pregnant women.^{[1][2]} Accurate and reliable quantification of Atosiban in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers high sensitivity and selectivity for the determination of drugs and their metabolites in complex biological fluids like plasma. This application note provides a comprehensive protocol for the analysis of Atosiban in

human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Atosiban and the Oxytocin Receptor Signaling Pathway

Atosiban exerts its therapeutic effect by blocking the oxytocin receptor (OTR), a G-protein coupled receptor. The binding of oxytocin to its receptor primarily activates the Gq/phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium concentration is a key factor in uterine muscle contraction. By competitively inhibiting the oxytocin receptor, Atosiban prevents this signaling cascade, leading to a reduction in the frequency and force of uterine contractions.[1][3][4]



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Atosiban Inhibition of the Oxytocin Receptor Signaling Pathway.

Experimental Protocols

Materials and Reagents

- Atosiban reference standard

- Eptifibatide (or other suitable internal standard)
- Human plasma (K2-EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 M Ω -cm)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to extract Atosiban and the internal standard (IS) from human plasma.^[5]

- **Conditioning:** Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- **Sample Loading:** To 100 μ L of plasma, add the internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- **Elution:** Elute Atosiban and the IS with 1 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 μ L of the mobile phase.



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Solid-Phase Extraction (SPE) Workflow.

Liquid Chromatography

- Column: ACE C18 (5 μ m, 50 mm x 4.6 mm) or equivalent.[5]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 μ L.
- Gradient Program:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95% to 5% B
 - 6.1-8 min: 5% B

Mass Spectrometry

- Instrument: Triple quadrupole mass spectrometer (e.g., TSQ Quantum ultra AM).[5]
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Note: Specific MRM transitions for Atosiban are not readily available in the public literature and should be optimized in the laboratory. The molecular weight of Atosiban is 994.2 g/mol. A potential precursor ion to monitor would be the $[M+H]^+$ ion at m/z 995.2.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of Atosiban.

Table 1: Chromatographic and Mass Spectrometric Parameters



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Table 2: Method Validation Parameters



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Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Atosiban in human plasma. The solid-phase extraction protocol ensures effective sample clean-up, and the chromatographic and mass spectrometric conditions allow for selective and accurate measurement. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Atosiban.

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